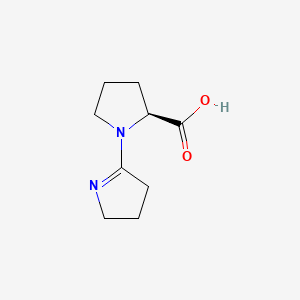
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and suitable carboxylic acid derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- may involve large-scale reactors, continuous flow systems, and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- include other pyrrolidine carboxylic acids and their derivatives.
Uniqueness
The uniqueness of L-PROLINE, 1-(3,4-DIHYDRO-2H-PYRROL-5-YL)- lies in its specific chiral configuration and the resulting biological activities. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
153620-64-5 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.223 |
Nombre IUPAC |
(2S)-1-(3,4-dihydro-2H-pyrrol-5-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c12-9(13)7-3-2-6-11(7)8-4-1-5-10-8/h7H,1-6H2,(H,12,13)/t7-/m0/s1 |
Clave InChI |
STSCOBKDNGEFAZ-ZETCQYMHSA-N |
SMILES |
C1CC(N(C1)C2=NCCC2)C(=O)O |
Sinónimos |
L-Proline, 1-(3,4-dihydro-2H-pyrrol-5-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















